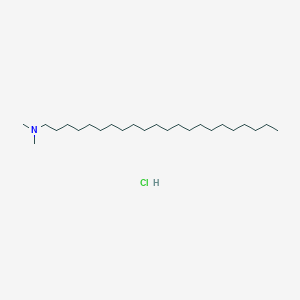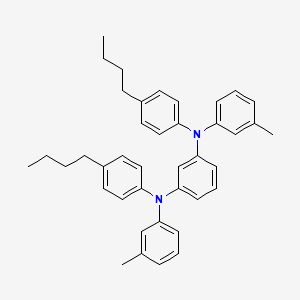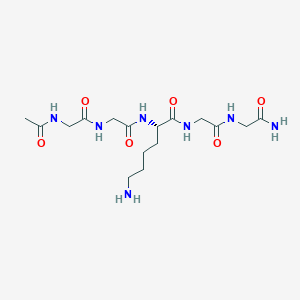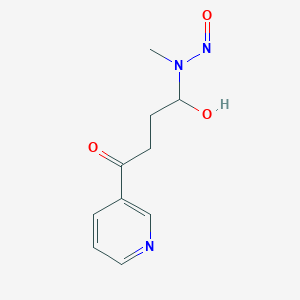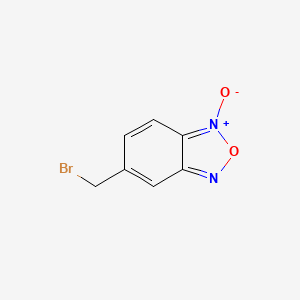![molecular formula C18H24SSeSi B14264055 Trimethyl[2-(phenylselanyl)-3-(phenylsulfanyl)propyl]silane CAS No. 137258-87-8](/img/structure/B14264055.png)
Trimethyl[2-(phenylselanyl)-3-(phenylsulfanyl)propyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[2-(phenylselanyl)-3-(phenylsulfanyl)propyl]silane is an organosilicon compound characterized by the presence of selenium and sulfur atoms attached to a propyl chain, which is further bonded to a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Trimethyl[2-(phenylselanyl)-3-(phenylsulfanyl)propyl]silane can undergo various chemical reactions, including:
Oxidation: The selenium and sulfur atoms in the compound can be oxidized to form selenoxides and sulfoxides, respectively.
Reduction: The compound can be reduced to form selenides and sulfides.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include selenoxides, sulfoxides, selenides, sulfides, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Its unique chemical properties make it a candidate for studying the effects of selenium and sulfur-containing compounds on biological systems.
Medicine: The compound’s potential antioxidant properties may be explored for therapeutic applications.
Industry: Although not widely used industrially, the compound’s unique properties could be investigated for specialized applications in materials science and catalysis.
Mechanism of Action
The mechanism by which Trimethyl[2-(phenylselanyl)-3-(phenylsulfanyl)propyl]silane exerts its effects is not well-understood. it is likely that the selenium and sulfur atoms play a crucial role in its reactivity and interactions with other molecules. These atoms can participate in redox reactions and form various intermediates that contribute to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar trimethylsilyl group but lacking the selenium and sulfur atoms.
Phenyltrimethylsilane: Contains a phenyl group attached to a trimethylsilyl group but does not have the selenium and sulfur atoms.
Trimethyl[2-(phenylselanyl)propyl]silane: Similar structure but lacks the phenylsulfanyl group.
Uniqueness
Trimethyl[2-(phenylselanyl)-3-(phenylsulfanyl)propyl]silane is unique due to the presence of both selenium and sulfur atoms in its structure. This dual functionality imparts distinct chemical properties and reactivity compared to other similar compounds, making it a valuable compound for specialized research applications.
Properties
CAS No. |
137258-87-8 |
|---|---|
Molecular Formula |
C18H24SSeSi |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
trimethyl-(2-phenylselanyl-3-phenylsulfanylpropyl)silane |
InChI |
InChI=1S/C18H24SSeSi/c1-21(2,3)15-18(20-17-12-8-5-9-13-17)14-19-16-10-6-4-7-11-16/h4-13,18H,14-15H2,1-3H3 |
InChI Key |
FJTDBSYOBAMQHJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC(CSC1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane](/img/structure/B14263981.png)

![1H-Pyrrolo[2,3-b]pyridin-4-amine, 6-methyl-1-(phenylsulfonyl)-](/img/structure/B14263987.png)
![Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]-](/img/structure/B14264000.png)
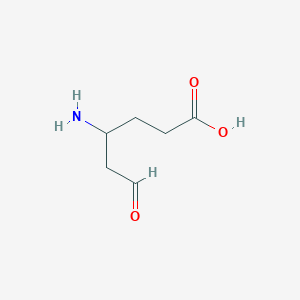
![Zinc, chlorothieno[3,2-b]thien-2-yl-](/img/structure/B14264009.png)
![1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-(pyridin-4-yl)ethan-1-one](/img/structure/B14264017.png)
![1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione](/img/structure/B14264024.png)
